2-(4-chlorophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide is a complex organic compound that features a combination of chlorophenoxy, indole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Indole and Thiophene Coupling: The indole and thiophene moieties are introduced through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with N-methylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The indole and thiophene moieties are known to interact with various biological receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A simpler analog with similar chlorophenoxy functionality.
N-(1H-Indol-3-ylmethyl)-N-methylacetamide: Lacks the thiophene moiety but shares the indole and amide functionalities.
2-(Thiophen-2-yl)-N-methylacetamide: Contains the thiophene and amide groups but lacks the indole and chlorophenoxy functionalities.
Uniqueness
2-(4-Chlorophenoxy)-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylacetamide is unique due to its combination of chlorophenoxy, indole, and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C22H19ClN2O2S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C22H19ClN2O2S/c1-25(21(26)14-27-16-10-8-15(23)9-11-16)22(20-7-4-12-28-20)18-13-24-19-6-3-2-5-17(18)19/h2-13,22,24H,14H2,1H3 |
InChI Key |
QSCSRXQEOUPBGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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